molecular formula C16H16O4S B12834032 Diethyl 5-(thiophen-3-yl)isophthalate

Diethyl 5-(thiophen-3-yl)isophthalate

Cat. No.: B12834032
M. Wt: 304.4 g/mol
InChI Key: SOAGNIGNRJGXCV-UHFFFAOYSA-N
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Description

Diethyl 5-(thiophen-3-yl)isophthalate is an ester derivative of isophthalic acid featuring a thiophene ring substituted at the 5-position of the aromatic core. The diethyl ester groups enhance solubility in organic solvents, facilitating its use in synthetic applications. While direct physicochemical data for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs.

Properties

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

diethyl 5-thiophen-3-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C16H16O4S/c1-3-19-15(17)13-7-12(11-5-6-21-10-11)8-14(9-13)16(18)20-4-2/h5-10H,3-4H2,1-2H3

InChI Key

SOAGNIGNRJGXCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(thiophen-3-yl)isophthalate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(thiophen-3-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Diethyl 5-(thiophen-3-yl)isophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-(thiophen-3-yl)isophthalate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
This compound C₁₆H₁₆O₄S Thiophen-3-yl, ethyl esters Not provided Not reported Expected use in organic electronics
Diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate C₂₀H₂₇BO₆ Boronic ester Not reported Not reported Suzuki-Miyaura cross-coupling reactions
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate C₁₀H₉NO₃S Thiophen-2-yl, isoxazole Not calculated Not reported Pharmaceutical intermediates
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate C₁₂H₁₃NO₄S₂ Isothiocyanato, methyl Not reported Not reported Bioconjugation, polymer modification
Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate C₁₁H₉F₃O₇S Triflate group 342.25 68.5–69 Nucleophilic aromatic substitution

Key Observations:

Substituent Effects on Reactivity :

  • The triflate group in Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate acts as a superior leaving group, enabling nucleophilic aromatic substitutions . In contrast, the thiophene group in this compound enhances electron density, favoring electrophilic reactions or π-π stacking in materials science.
  • Boronic esters (e.g., ) enable cross-coupling reactions, whereas isothiocyanato groups () are reactive toward amines, suggesting utility in bioconjugation.

Impact of Ester Groups: Ethyl esters (e.g., ) generally improve solubility in non-polar solvents compared to methyl esters (). This property is critical for applications in solution-phase synthesis.

Thermal and Physical Properties :

  • The triflate-containing compound () has a well-defined melting point (68.5–69°C), indicative of crystalline stability. Thiophene derivatives () may exhibit lower melting points due to reduced symmetry.

Applications :

  • Thiophene-based esters (e.g., ) are explored in optoelectronics due to their conjugated systems.
  • Boronic esters () are pivotal in medicinal chemistry for Suzuki couplings.
  • Isothiocyanato derivatives () find use in labeling biomolecules.

Research Findings and Data Gaps

  • Conformational Isomerism: Studies on analogs like Dimethyl 5-(5-phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate () reveal that substituents influence conformational stability. Computational methods (STO-2G basis set) identified four minimum-energy structures, suggesting similar isomerism may occur in this compound .
  • Toxicity Considerations : While diethyl phthalates () are associated with endocrine disruption, the thiophene-substituted variant’s toxicity remains unstudied. Regulatory frameworks for phthalate esters should be considered in industrial applications .

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